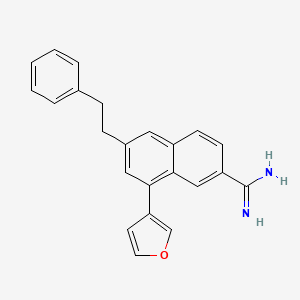
8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthalene core: This can be achieved through a Friedel-Crafts alkylation or acylation reaction.
Introduction of the furan ring: This step may involve a cross-coupling reaction such as Suzuki or Stille coupling.
Attachment of the phenylethyl group: This can be done through a Grignard reaction or a similar organometallic reaction.
Formation of the carboximidamide group: This step might involve the reaction of a nitrile with an amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and strong bases (e.g., sodium hydride) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone, while reduction of the carboximidamide group could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of advanced materials or as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
8-(Furan-3-yl)naphthalene-2-carboximidamide: Lacks the phenylethyl group.
6-(2-Phenylethyl)naphthalene-2-carboximidamide: Lacks the furan ring.
8-(Furan-3-yl)-naphthalene-2-carboxamide: Has a carboxamide group instead of a carboximidamide group.
Uniqueness
8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide is unique due to the presence of both the furan ring and the phenylethyl group, which can impart distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, binding affinity, and overall stability.
Propiedades
Número CAS |
823236-34-6 |
|---|---|
Fórmula molecular |
C23H20N2O |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
8-(furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide |
InChI |
InChI=1S/C23H20N2O/c24-23(25)19-9-8-18-12-17(7-6-16-4-2-1-3-5-16)13-21(22(18)14-19)20-10-11-26-15-20/h1-5,8-15H,6-7H2,(H3,24,25) |
Clave InChI |
SEMRDESNSNIQCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CC(=C3C=C(C=CC3=C2)C(=N)N)C4=COC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


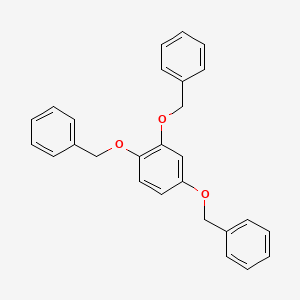
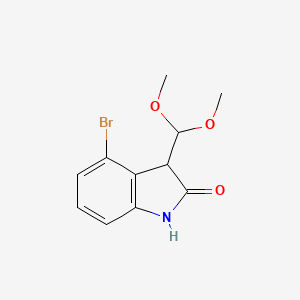

![Ethyl [(3-phenylpropyl)carbamoyl]formate](/img/structure/B13913519.png)
![Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13913530.png)
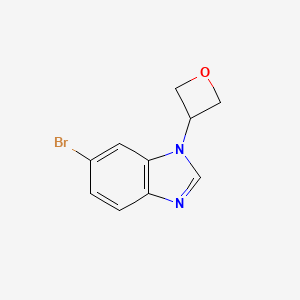
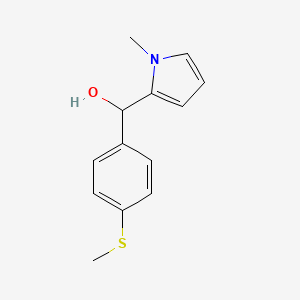
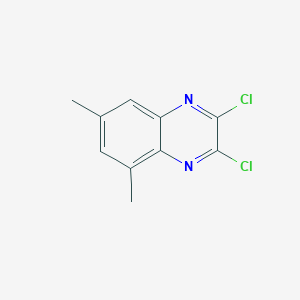

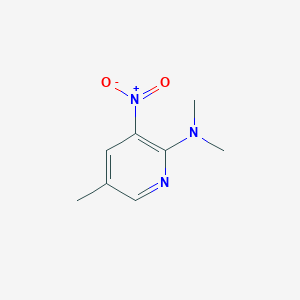

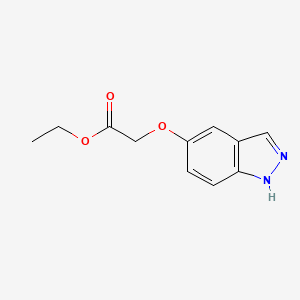
![[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13913567.png)

